![molecular formula C14H11Cl2NO B3420681 N-(2,5-dichlorophenyl)-3-methylbenzamide CAS No. 199726-57-3](/img/structure/B3420681.png)
N-(2,5-dichlorophenyl)-3-methylbenzamide
Overview
Description
N-(2,5-dichlorophenyl)-3-methylbenzamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It was first developed in the 1960s and has since become one of the most commonly prescribed NSAIDs worldwide. Diclofenac is used to treat a variety of conditions, including arthritis, menstrual cramps, and acute pain.
Mechanism of Action
Diclofenac works by inhibiting the activity of COX, which is responsible for the synthesis of prostaglandins. Prostaglandins are involved in the inflammatory response, and their production is increased in response to tissue injury or infection. By reducing the production of prostaglandins, N-(2,5-dichlorophenyl)-3-methylbenzamide reduces inflammation and pain.
Biochemical and Physiological Effects
Diclofenac has a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. It also reduces the production of leukotrienes, another group of inflammatory mediators. Diclofenac has been shown to have analgesic properties, reducing pain in a variety of conditions. It also has antipyretic properties, reducing fever.
Advantages and Limitations for Lab Experiments
Diclofenac has several advantages for use in lab experiments. It is a widely available and inexpensive drug, making it easy to obtain and use. It has been extensively studied, and its mechanism of action is well understood. However, N-(2,5-dichlorophenyl)-3-methylbenzamide also has some limitations. It has been shown to have a number of side effects, including gastrointestinal bleeding and renal toxicity. It may also interact with other drugs, making it difficult to use in combination with other treatments.
Future Directions
There are several future directions for research on N-(2,5-dichlorophenyl)-3-methylbenzamide. One area of interest is the development of new formulations of N-(2,5-dichlorophenyl)-3-methylbenzamide that reduce the risk of side effects. Another area of interest is the development of new NSAIDs that have similar or improved anti-inflammatory and analgesic properties. Finally, there is interest in studying the long-term effects of N-(2,5-dichlorophenyl)-3-methylbenzamide use, particularly in relation to its potential impact on cardiovascular health.
Scientific Research Applications
Diclofenac has been extensively researched for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins, a group of inflammatory mediators. By inhibiting COX, N-(2,5-dichlorophenyl)-3-methylbenzamide reduces inflammation and pain.
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-3-2-4-10(7-9)14(18)17-13-8-11(15)5-6-12(13)16/h2-8H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSPJFSMSRXBCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274358 | |
Record name | N-(2,5-Dichlorophenyl)-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-3-methylbenzamide | |
CAS RN |
199726-57-3 | |
Record name | N-(2,5-Dichlorophenyl)-3-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199726-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,5-Dichlorophenyl)-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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